1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a thiazole ring, and a nitrothiophene moiety, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the thiazole and nitrothiophene groups. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thiazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and pressures.
Major Products
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The nitrothiophene and thiazole moieties play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-(4-(4-nitrobenzyl)thiazol-2-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S3/c1-26(22,23)17-4-2-9(3-5-17)13(19)16-14-15-11(8-25-14)12-6-10(7-24-12)18(20)21/h6-9H,2-5H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKRKCURJWQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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